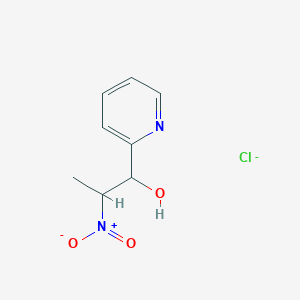

2-Nitro-1-pyridin-2-yl-propan-1-ol

Description

2-Nitro-1-pyridin-2-yl-propan-1-ol is a pyridine derivative characterized by a propan-1-ol backbone substituted with a nitro group (-NO₂) at the second carbon and a pyridin-2-yl group at the first carbon. Its molecular formula is C₈H₈N₂O₃, with a molecular weight of 180 g/mol. The compound features a hydroxyl group (-OH) at the terminal carbon of the propane chain, a nitro group at the adjacent carbon, and a pyridine ring attached to the same carbon as the hydroxyl group.

The nitro group imparts strong electron-withdrawing effects, influencing the compound’s reactivity and stability. This functional group makes the molecule less prone to electrophilic aromatic substitution on the pyridine ring. The hydroxyl group enhances polarity, granting moderate solubility in polar solvents like ethanol or water.

Synthesis: Typically synthesized via nitration of a pyridinyl-propanol precursor or through nucleophilic substitution reactions. Applications: Primarily used as an intermediate in pharmaceuticals (e.g., nitro-to-amine reduction for drug precursors) and agrochemical synthesis .

Properties

CAS No. |

18528-25-1 |

|---|---|

Molecular Formula |

C8H10ClN2O3- |

Molecular Weight |

217.63 g/mol |

IUPAC Name |

2-nitro-1-pyridin-2-ylpropan-1-ol;chloride |

InChI |

InChI=1S/C8H10N2O3.ClH/c1-6(10(12)13)8(11)7-4-2-3-5-9-7;/h2-6,8,11H,1H3;1H/p-1 |

InChI Key |

CCVDFGARIAHGOA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(C1=CC=CC=N1)O)[N+](=O)[O-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-1-pyridin-2-yl-propan-1-ol typically involves the nitration of 1-pyridin-2-yl-propan-1-ol. This process can be achieved by reacting 1-pyridin-2-yl-propan-1-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the compound.

Industrial Production Methods: In an industrial setting, the production of 2-Nitro-1-pyridin-2-yl-propan-1-ol may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields of the desired product.

Types of Reactions:

Oxidation: 2-Nitro-1-pyridin-2-yl-propan-1-ol can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-nitro-1-pyridin-2-yl-propan-1-one.

Reduction: Formation of 2-amino-1-pyridin-2-yl-propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-1-pyridin-2-yl-propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-1-pyridin-2-yl-propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Nitro-1-pyridin-2-yl-propan-1-ol with 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol, a structurally related pyridine derivative documented in the Catalog of Pyridine Compounds .

Key Differences and Implications

Substituent Effects: Electron-withdrawing vs. Electron-donating: The nitro group in 2-Nitro-1-pyridin-2-yl-propan-1-ol deactivates the pyridine ring, reducing its reactivity toward electrophiles. In contrast, the amino group in 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol activates the ring for electrophilic substitution. Halogen vs.

Solubility and Stability: The amino group in 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol enhances solubility in acidic media via protonation, whereas the nitro group in the former compound reduces solubility in non-polar solvents. Nitro derivatives are generally less thermally stable than amino analogues, requiring careful handling during synthesis.

Applications: 2-Nitro-1-pyridin-2-yl-propan-1-ol: Used in nitro-reduction pathways to generate amine intermediates for drug candidates. 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol: Iodine’s role in radiolabeling makes it valuable in medical imaging or targeted therapies .

Research Findings and Trends

- Reactivity : Pyridine derivatives with electron-withdrawing groups (e.g., nitro) are less reactive in aromatic substitution but more reactive in reduction reactions.

- Biological Activity: Amino-substituted pyridines often exhibit higher bioactivity due to improved hydrogen-bonding capacity, whereas nitro groups may confer antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.